molecular formula C13H20N4 B8796299 N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE

N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE

Cat. No.: B8796299
M. Wt: 232.32 g/mol
InChI Key: NNBHPKUSHGYYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine, which includes a benzimidazole ring fused with an ethane-1,2-diamine moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by further functionalization to introduce the diethylethane-1,2-diamine moiety. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the benzimidazole ring, followed by alkylation with diethylamine under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole ring is known to interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription .

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • N-(1H-benzimidazol-2-yl)-N,N-diethylpropane-1,3-diamine
  • N-(1H-benzimidazol-2-yl)-N,N-diethylbutane-1,4-diamine

Comparison: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is unique due to its specific ethane-1,2-diamine moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C13H20N4/c1-3-17(4-2)10-9-14-13-15-11-7-5-6-8-12(11)16-13/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16)

InChI Key

NNBHPKUSHGYYBR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC2=CC=CC=C2N1

Origin of Product

United States

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